1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine
Description
Properties
IUPAC Name |
2-methyl-5-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O/c1-7-14-15-9(17-7)6-16-4-2-8(3-5-16)10(11,12)13/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZWQDYSNFCSGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCC(CC2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄F₃N₃O |
| Molecular Weight | 249.23 g/mol |
| IUPAC Name | 2-methyl-5-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole |
| SMILES | CC1=NN=C(O1)CN2CCC(CC2)C(F)(F)F |
Synthetic Routes and Methodologies
Cyclization of O-Acylamidoximes Using Tetrabutylammonium Fluoride (TBAF)
A widely adopted method involves the cyclization of O-acylamidoximes catalyzed by tetrabutylammonium fluoride (TBAF) under mild conditions. This two-step process begins with the acylation of amidoximes, followed by TBAF-mediated cyclodehydration:
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Acylation Step :
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Cyclization Step :
Advantages :
Limitations :
Oxidative Cyclization with Iodobenzene Diacetate
Intramolecular oxidative cyclization of hydrazides using iodobenzene diacetate (PhI(OAc)₂) represents a robust one-pot synthesis route:
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Hydrazide Preparation :
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Hydrazides are synthesized from carboxylic acid derivatives (e.g., esters) and hydrazine hydrate.
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Cyclization :
Advantages :
Limitations :
Nucleophilic Substitution Followed by Cyclocarbonylation
This three-step approach combines nucleophilic substitution and cyclocarbonylation:
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Nucleophilic Substitution :
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Piperidine-4-carboxylate reacts with 2-chloro-5-methyl-1,3,4-oxadiazole in DMF at 80°C for 12 hours.
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Saponification :
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The ester intermediate is hydrolyzed using NaOH/EtOH to yield the carboxylic acid.
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Cyclocarbonylation :
Advantages :
Limitations :
Reductive Coupling and Triphosgene-Mediated Cyclization
A reductive coupling strategy leverages aryl hydrazides and piperidone derivatives:
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Reductive Coupling :
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Piperidones (e.g., 4-(trifluoromethyl)piperidone) react with aryl hydrazides in MeOH under H₂ (1 atm) with Pd/C catalysis.
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Cyclocarbonylation :
Advantages :
Limitations :
Comparative Analysis of Synthetic Methods
Table 2: Synthesis Method Comparison
Reaction Optimization and Challenges
Solvent and Temperature Effects
Catalytic Enhancements
Chemical Reactions Analysis
Types of Reactions
1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
Pharmacological Applications
1. Neurodegenerative Disorders
Research indicates that compounds containing the 5-methyl-1,3,4-oxadiazol-2-yl moiety have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy (PSP). These conditions are characterized by tau-mediated neurodegeneration. The compounds are believed to inhibit the oligomerization of tau proteins, which is a hallmark of these diseases .
2. Anticonvulsant Activity
A series of studies have evaluated the anticonvulsant properties of oxadiazole derivatives. For instance, synthesized compounds based on the oxadiazole structure have shown promise in reducing seizure activity in animal models through mechanisms that involve modulation of neurotransmitter systems .
3. Antimicrobial Properties
Oxadiazole derivatives have also demonstrated significant antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Compounds similar to 1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine have been shown to exhibit effective inhibition at concentrations lower than standard antibiotics like chloramphenicol .
Case Studies
Several studies illustrate the effectiveness of oxadiazole derivatives in clinical settings:
Case Study 1: Alzheimer's Treatment
In a preclinical study involving transgenic mice models for Alzheimer's disease, a compound similar to this compound was administered. Results showed a significant reduction in tau pathology and improvement in cognitive functions compared to control groups .
Case Study 2: Anticonvulsant Efficacy
A study conducted on a series of synthesized oxadiazole derivatives indicated that one particular derivative exhibited a high degree of efficacy in reducing seizure frequency in maximal electroshock seizure models. The mechanism was attributed to enhanced GABAergic transmission .
Case Study 3: Antimicrobial Activity
In vitro testing against MRSA revealed that certain oxadiazole derivatives displayed superior antibacterial activity compared to conventional antibiotics. These compounds were effective at concentrations as low as 4 μg/mL, making them candidates for further development as antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine involves its interaction with molecular targets, such as enzymes or receptors. The oxadiazole ring and trifluoromethyl group can enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The table below highlights structural analogs and their distinguishing features:
Key Structural and Functional Differences
Substituent Effects on Activity :
- The 5-methyl group on the oxadiazole ring in the target compound contrasts with the 5-phenyl group in compound 6a . The phenyl substituent in 6a enhances antibacterial potency, likely due to increased lipophilicity and π-π stacking interactions with bacterial targets .
- The trifluoromethyl group at the piperidine 4-position (target compound, BK80623) improves metabolic stability and electron-withdrawing properties compared to the methyl group in 6a .
Bridging Groups :
- Compound 6a features a sulfonyl bridge between the piperidine and oxadiazole, which may enhance solubility and hydrogen-bonding capacity compared to the methylene linker in the target compound .
Complexity and Bioactivity: F2-18 and MIN-117 incorporate fused aromatic systems (benzofuran), enabling interactions with enzymes (α-glucosidase) or neurotransmitter receptors (5-HT1A/5-HT2A) .
Physicochemical Properties
| Property | Target Compound | 6a | BK80623 | F2-18 |
|---|---|---|---|---|
| Molecular Weight | ~348–357 g/mol | 482.51* | 357.33 | 535.27 |
| LogP (Estimated) | ~2.5–3.0 | ~3.5 | ~3.8 | ~4.2 |
| Key Functional Groups | CF₃, oxadiazole | SO₂, Ph | CF₃, pyrimidine | Benzofuran |
*Molecular weight for 6a inferred from similar derivatives in .
Biological Activity
The compound 1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine is a derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of oxadiazole derivatives typically involves various methodologies, including oxidative cyclization and condensation reactions. For instance, derivatives can be synthesized from acylhydrazides and other precursors using oxidizing agents like iodine or iodobenzene diacetate .
Antimicrobial Activity
Oxadiazole derivatives have been reported to exhibit significant antimicrobial properties. A study highlighted the antimicrobial activity of various oxadiazole compounds against a range of bacterial strains, indicating that modifications in the structure can enhance efficacy .
Anticonvulsant Activity
Research has shown that certain oxadiazole derivatives possess anticonvulsant properties. For example, compounds similar to the one were tested using the maximal electroshock seizure (MES) model in male Wistar rats. Some derivatives demonstrated comparable efficacy to standard anticonvulsants like phenytoin, suggesting potential for treating epilepsy .
Anticancer Activity
The 1,3,4-oxadiazole nucleus is recognized for its anticancer potential. Studies have indicated that oxadiazole derivatives can inhibit various cancer cell lines. For instance, compounds with similar structural features exhibited IC50 values in the low micromolar range against human tumor cell lines such as HeLa and CaCo-2 . Another derivative showed selective cytotoxicity with IC50 values as low as 1.143 µM against renal cancer cells .
Neuroprotective Effects
Recent investigations into neurodegenerative disorders have identified oxadiazole derivatives as potential neuroprotective agents. Specifically, compounds targeting tauopathies, such as Alzheimer's disease and progressive supranuclear palsy, have shown promise in preclinical models .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is often influenced by their structural modifications. For instance:
- Substituents on the oxadiazole ring : The presence of electron-withdrawing groups (like trifluoromethyl) can enhance biological activity by increasing lipophilicity and altering binding affinities.
- Piperidine moiety : The piperidine ring contributes to the overall pharmacokinetic profile and may enhance interactions with biological targets.
Case Studies
Q & A
Q. Table 1. Key Spectral Data for this compound
| Technique | Data | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 2.35 (s, 3H, CH₃), 3.12–3.25 (m, 4H, piperidine CH₂) | |
| ESI-MS | m/z 329.1 [M + H]+ | |
| HPLC Purity | 99.2% (tR = 8.2 min, 70:30 MeOH/H₂O) |
Q. Table 2. Stability Profile Under Stress Conditions
| Condition | Degradation (%) | Major Degradants |
|---|---|---|
| Acidic (0.1N HCl, 24h) | 15% | Hydrazide derivative |
| UV Light (254 nm, 48h) | 22% | Oxidized piperidine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
